Structural Differentiation: Ortho-Chlorophenyl Substitution vs. Unsubstituted and Para-Substituted Analogs
2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid is distinguished by its ortho-chlorophenyl substituent, which increases molecular weight and lipophilicity compared to simpler pyrazole acetic acid fragments. This difference is quantifiable through key physicochemical descriptors that are critical for drug-likeness and target engagement [1][2].
| Evidence Dimension | Molecular Weight (MW) and Calculated Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | MW: 236.65 g/mol; Estimated XlogP: ~2.1-2.6 |
| Comparator Or Baseline | 2-(1H-Pyrazol-1-yl)acetic acid (CAS 16034-48-3) [1]: MW 126.11 g/mol, XlogP 0.1; 4-(Pyrazol-1-yl)phenylacetic acid (CAS 105099-96-7) [2]: MW 202.21 g/mol, XlogP 1.6 |
| Quantified Difference | MW increase of 110.54 g/mol (88% relative to the unsubstituted fragment) and an estimated XlogP increase of >1.5 units. |
| Conditions | Data from public chemical databases and in silico predictions (ChemSrc, PubChem). |
Why This Matters
Higher molecular weight and lipophilicity can enhance target binding affinity and membrane permeability but also influence solubility and metabolic clearance; selecting the correct substituted analog is crucial for SAR optimization.
- [1] PubChem. 2-(1H-Pyrazol-1-yl)acetic acid (CAS: 16034-48-3). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-Pyrazol-1-yl_acetic-acid. View Source
- [2] PubChem. 4-(1H-Pyrazol-1-yl)phenylacetic acid (CAS: 105099-96-7). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-_1H-Pyrazol-1-yl_phenylacetic-acid. View Source
